molecular formula C16H12N4O8S B2563224 (Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-24-1

(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2563224
CAS No.: 865247-24-1
M. Wt: 420.35
InChI Key: AYABCKIUQYLQPC-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic heterocyclic compound designed for advanced antimicrobial research and development. This molecule incorporates multiple privileged pharmacophores, including a benzothiazole core and a 5-nitrofuran moiety, which are recognized in medicinal chemistry for their significant biological activities . The strategic integration of these subunits is intended to create a hybrid structure with potential for enhanced and multi-targeting anti-infective properties, making it a valuable chemical tool for investigating new therapeutic options against resistant pathogens . The core benzothiazole scaffold is a biologically active structure present in more than 18 FDA-approved drugs, with documented activities including antimicrobial, anticancer, and anti-inflammatory effects . The 5-nitrofuran component is a classic bioactive heterocycle found in several established antibacterial agents like nitrofurantoin and furazolidone . Its mechanism of action is proposed to involve bacterial nitroreductase enzymes, which reduce the nitro group to generate reactive intermediates that can damage bacterial DNA and proteins . This compound is strictly intended for applications in non-clinical laboratory research, including mechanism of action studies, structure-activity relationship (SAR) exploration for novel anti-infectives, and as a building block for synthesizing more complex chemical entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

ethyl 2-[6-nitro-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O8S/c1-2-27-14(21)8-18-10-4-3-9(19(23)24)7-12(10)29-16(18)17-15(22)11-5-6-13(28-11)20(25)26/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYABCKIUQYLQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of various precursors. The synthetic route typically includes the formation of the thiazole ring and subsequent functionalization with nitro and furan moieties. The detailed synthetic pathway is crucial for understanding the compound’s biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing nitrofuran and thiazole derivatives. For instance, nitrofuran derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the nitro group in the structure is often correlated with enhanced antibacterial properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundTBD

Antitumor Activity

The compound’s structure suggests potential antitumor activity due to its ability to inhibit specific kinases involved in cancer progression. Research has indicated that thiazole derivatives can selectively inhibit various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on a series of thiazole derivatives demonstrated that certain modifications to the thiazole ring significantly increased cytotoxicity against human cancer cell lines. The SAR analysis revealed that introducing electron-withdrawing groups enhanced activity, suggesting that this compound could exhibit similar properties .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound CHeLa15
Compound DMCF-725
This compoundTBD

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro groups) has been shown to enhance biological activity.
  • Ring Modifications : Variations in the thiazole or furan rings can lead to significant changes in potency.
  • Hydrophobic Interactions : Increased hydrophobicity can improve membrane permeability and bioavailability.

Scientific Research Applications

Biological Activities

The compound's structure suggests significant biological potential, particularly as an antimicrobial and antioxidant agent. Various studies have indicated that derivatives of thiazole and furan compounds exhibit notable antibacterial and antifungal properties.

Antimicrobial Activity

Research has shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds similar to (Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have demonstrated effectiveness against strains such as Escherichia coli and Staphylococcus aureus . The presence of nitro groups in the structure enhances the electron-withdrawing capacity, which is crucial for increasing antimicrobial efficacy.

Antioxidant Activity

The antioxidant properties of this compound can be attributed to its ability to scavenge free radicals. Studies have reported that thiazolidinone derivatives exhibit significant antioxidant activity, with IC50 values comparable to standard antioxidants like ascorbic acid . The incorporation of furan and nitro groups likely contributes to this activity by stabilizing radical species.

Therapeutic Potential

Given its structural characteristics, this compound holds promise in various therapeutic applications:

Cancer Research

Compounds with similar structures have been explored for their anticancer properties. The ability to induce apoptosis in cancer cells through pathways mediated by reactive oxygen species (ROS) makes such compounds candidates for further investigation in oncology .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives is well-documented. They may inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

StudyCompoundActivityFindings
Azzam et al. (2024)Ethyl-2-benzothiazolyl acetateAntibacterialEffective against Klebsiella pneumonia with notable yield in synthesis .
MDPI Review (2020)Imidazole derivativesAntimicrobialDemonstrated effective inhibition against E. coli with MIC values comparable to standard antibiotics .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on substituents on the benzothiazole ring, the nature of the acyl imino group, and the ester moiety. Key comparisons are summarized in Table 1.

Table 1. Structural and Functional Comparison with Analogues

Compound Name Substituents on Benzothiazole Acyl Imino Group Ester Moiety Key Properties
Target Compound 6-Nitro 5-Nitrofuran-2-carbonyl Ethyl High electron deficiency due to dual –NO₂ groups; potential antimicrobial/anticancer activity
Ethyl 2-(2-(1H-Indol-3-yl)Benzo[d]Thiazol-3(2H)-Yl)-2-Cyanoacetate (from ) None Cyanoacetate-linked indole Ethyl Electron-rich indole enhances π-stacking; moderate cytotoxicity
(2Z)-Methyl 2-(2-Amino-1,3-Thiazol-4-yl)-2-(Methoxyimino)Ethanoate (from ) Amino-thiazole Methoxyimino Methyl Bioactive intermediate for cephalosporins; lacks nitro groups, reducing electrophilicity
Thiazol-5-ylmethyl Carbamates (from ) Variable (e.g., hydroxy, ureido) Carbamate-linked thiazole Variable Designed for protease inhibition; carbamate group increases hydrolytic stability
Electronic and Reactivity Differences
  • Nitro Groups vs. Amino/Cyano Substituents: The dual nitro groups in the target compound create a highly electron-deficient benzothiazole ring, enhancing its susceptibility to nucleophilic attack compared to amino- or cyano-substituted analogues (e.g., ’s indole derivative). This electron deficiency may improve interactions with biological targets like DNA or enzymes in pathogens .
  • 5-Nitrofuran vs. Methoxyimino: The 5-nitrofuran moiety introduces additional nitro-based electrophilicity and conformational rigidity compared to methoxyimino groups (). This could enhance binding specificity in antimicrobial applications, as nitrofurans are known for disrupting bacterial redox systems .

Q & A

Q. Table 1: Optimized Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield (%)Key Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h68–72
Imine Condensation5-Nitrofuran-2-carbonyl chloride, ZnCl₂, 1,4-dioxane, RT, 12 h85
PurificationSilica gel (EtOAc/Hexane, 3:7)95

Q. Table 2: Computational Parameters for DFT Studies

ParameterValue (B3LYP/SDD)Significance
C3-C4-C5 bond angle105.4°Strain in benzothiazole ring
N7-C8-O10 dihedral112.6°Planarity of nitrofuran carbonyl
H-bond energy-25 kJ/mol (N–H⋯O)Stabilization of (Z)-isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.